molecular formula C10H10Cl2OS B13529255 1-((3,4-Dichlorophenyl)thio)butan-2-one

1-((3,4-Dichlorophenyl)thio)butan-2-one

Cat. No.: B13529255
M. Wt: 249.16 g/mol
InChI Key: MJZQGTGJOKPDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-Dichlorophenyl)thio)butan-2-one is a high-purity synthetic intermediate of interest in medicinal chemistry and agrochemical research. This compound features a butan-2-one scaffold linked to a 3,4-dichlorophenyl ring via a sulfur-based thioether bridge, a structure often associated with biological activity . Similar dichlorophenyl-thio and dichlorophenyl-ketone motifs are found in compounds investigated for their potential as antimicrobial and antifungal agents , as well as in complex molecules studied for modulating biological pathways . This chemical serves as a versatile building block for the synthesis of more complex heterocyclic compounds . Researchers can utilize the ketone group for nucleophilic additions or condensations, while the thioether linkage provides stability and can influence the compound's electronic properties and lipophilicity. The dichlorophenyl group is a common pharmacophore that can contribute to binding affinity in target interactions. This product is provided with comprehensive analytical documentation, including Certificate of Analysis (CoA), to ensure identity and purity for your research applications . It is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-2-7(13)6-14-8-3-4-9(11)10(12)5-8/h3-5H,2,6H2,1H3

InChI Key

MJZQGTGJOKPDIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1 3,4 Dichlorophenyl Thio Butan 2 One

Retrosynthetic Analysis of the 1-((3,4-Dichlorophenyl)thio)butan-2-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies focus on the key carbon-sulfur (C-S) bond and the formation of the butanone functional group.

The most logical disconnection is at the thioether linkage, which breaks the molecule into two primary synthons: a 3,4-dichlorophenylthio synthon and a 2-oxobutyl synthon. This leads to readily accessible synthetic equivalents.

Disconnection of the C-S Bond: This is the most common and direct approach.

Synthetic Equivalents: The 3,4-dichlorophenylthio synthon can be represented by 3,4-dichlorothiophenol (B146521). The 2-oxobutyl synthon corresponds to a butan-2-one moiety with a leaving group at the C1 position, such as 1-halobutan-2-one (e.g., 1-bromobutan-2-one or 1-chlorobutan-2-one).

An alternative, though less common, disconnection could involve the formation of the aromatic ring or the butanone chain at a later stage, but the C-S bond formation is the most convergent and efficient strategy.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule from readily available precursors in a limited number of steps. These methods primarily focus on the formation of the key thioether bond and the establishment of the butanone moiety.

Thioether Bond Formation Strategies for this compound

The formation of the thioether bond is the cornerstone of the synthesis of this compound. The most prevalent method is the nucleophilic substitution reaction between a sulfur-based nucleophile and a carbon-based electrophile.

A typical reaction involves the deprotonation of 3,4-dichlorothiophenol with a suitable base to form the corresponding thiolate anion. This highly nucleophilic species then reacts with an electrophilic butanone derivative, such as 1-halobutan-2-one, via an SN2 mechanism.

Table 1: Reaction Conditions for Thioether Formation via Nucleophilic Substitution

Reactant 1Reactant 2BaseSolventTemperature
3,4-Dichlorothiophenol1-Bromobutan-2-oneSodium Hydroxide (B78521)EthanolRoom Temperature
3,4-Dichlorothiophenol1-Chlorobutan-2-one (B1265656)Potassium CarbonateAcetone (B3395972)Reflux
3,4-Dichlorothiophenol1-Bromobutan-2-oneSodium HydrideTetrahydrofuran0 °C to RT

This method is generally efficient and provides good yields of the desired product. The choice of base and solvent can be optimized to improve reaction rates and minimize side reactions.

Functional Group Interconversion Routes to the Butanone Moiety in this compound

An alternative strategy involves forming the butanone functionality after the thioether bond has been established. This can be achieved through the oxidation of a precursor alcohol. For instance, 1-((3,4-dichlorophenyl)thio)butan-2-ol can be oxidized to the corresponding ketone.

Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Table 2: Oxidation of 1-((3,4-Dichlorophenyl)thio)butan-2-ol

Starting MaterialOxidizing AgentSolventTemperature
1-((3,4-Dichlorophenyl)thio)butan-2-olPCCDichloromethaneRoom Temperature
1-((3,4-Dichlorophenyl)thio)butan-2-olDess-Martin PeriodinaneDichloromethaneRoom Temperature
1-((3,4-Dichlorophenyl)thio)butan-2-olSwern OxidationDichloromethane, DMSO-78 °C to RT

This two-step approach, involving thioether formation followed by oxidation, offers an alternative route to the target compound and can be advantageous if the corresponding halo-ketone is unstable or difficult to handle.

Exploration of Diverse Coupling Reactions for this compound Synthesis

Modern cross-coupling reactions provide powerful alternatives to traditional nucleophilic substitution methods for the formation of C-S bonds. These reactions often offer milder conditions and broader substrate scope.

Ullmann Condensation: This copper-catalyzed reaction can be used to couple 3,4-dichlorothiophenol with a suitable butanone precursor. While traditionally requiring harsh conditions, modern Ullmann-type reactions can proceed at lower temperatures with the use of appropriate ligands.

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming aryl thioethers. In this case, 3,4-dichlorobromobenzene could be coupled with 1-mercaptobutan-2-one in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Development of Novel Synthetic Routes for this compound

Research into new synthetic methodologies continues to provide more efficient and environmentally friendly routes to complex molecules.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis, offering high efficiency and atom economy.

Organocatalysis: Certain organocatalysts can promote the formation of thioethers under mild conditions, avoiding the use of metal catalysts.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-S bond formation. This method can generate reactive radical intermediates under exceptionally mild conditions, often at room temperature. For the synthesis of this compound, a photocatalytic approach could involve the reaction of a diazonium salt derived from 3,4-dichloroaniline (B118046) with a sulfur source and a butanone-containing radical precursor.

These novel catalytic approaches represent the cutting edge of synthetic chemistry and offer promising avenues for the efficient and sustainable production of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. mun.carjpn.org These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. nih.gov

A primary focus of green chemistry is waste prevention . nih.gov Traditional synthetic routes for thioethers can generate significant waste. By optimizing reaction conditions and employing catalytic methods, the formation of byproducts can be minimized. rjpn.org For instance, moving from stoichiometric reagents to catalytic systems can drastically reduce inorganic salt waste.

Another key principle is atom economy , which maximizes the incorporation of all materials used in the process into the final product. rjpn.org Synthetic strategies such as addition reactions are inherently more atom-economical than substitution reactions. While the synthesis of this compound often involves substitution, the choice of reagents and reaction pathways can be optimized to improve atom economy.

The use of safer solvents and auxiliaries is also a cornerstone of green chemistry. mun.ca Many conventional solvents used in organic synthesis, such as chlorinated hydrocarbons and polar aprotic solvents like DMF and NMP, are toxic and difficult to dispose of. acsgcipr.org The development of synthetic methods for this compound in greener solvents like water, ethanol, or supercritical fluids is a key research area. nih.gov Alternatively, performing reactions under solvent-free conditions, if feasible, represents an ideal scenario. mun.ca

Energy efficiency is another critical consideration. rjpn.org Synthetic methods that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. Microwave-assisted synthesis, for example, can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

The use of renewable feedstocks is a long-term goal of green chemistry. nih.gov While the starting materials for this compound are currently derived from petrochemical sources, future innovations may allow for the use of bio-based precursors.

Catalysis plays a vital role in green chemistry. nih.gov The use of highly efficient and selective catalysts, including biocatalysts, can enable cleaner and more efficient synthetic processes. For the synthesis of this compound, research into recyclable heterogeneous catalysts could offer significant environmental benefits over homogeneous catalysts that can be difficult to separate from the product. researchgate.net

The following table summarizes the application of key green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Optimization of reaction conditions to minimize byproduct formation.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials.
Safer Solvents Utilizing water, ethanol, or other green solvents; exploring solvent-free conditions.
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure.
Catalysis Employing highly selective and recyclable catalysts to improve efficiency and reduce waste.

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production methods and presents numerous advantages for the synthesis of this compound, particularly on an industrial scale. pharmasalmanac.combeilstein-journals.org This technology involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. pharmasalmanac.com

One of the primary benefits of flow chemistry is enhanced heat and mass transfer . nih.govflinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for managing exothermic reactions and improving reaction selectivity and product purity. beilstein-journals.org This is particularly relevant for the synthesis of this compound, where side reactions can occur at elevated temperatures.

Improved safety is another significant advantage. nih.gov The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, minimizing the risks associated with handling hazardous reagents or intermediates. pharmasalmanac.com Reactions that are difficult or dangerous to perform in large batch reactors can often be carried out safely in a continuous flow setup. nih.gov

Flow chemistry also enables rapid reaction optimization and screening . pharmasalmanac.com By varying parameters such as flow rate, temperature, and stoichiometry, a large number of reaction conditions can be evaluated in a short period, accelerating the development of efficient synthetic protocols.

Scalability is often more straightforward in flow systems compared to batch processes. pharmasalmanac.com Instead of redesigning the entire reactor, production can be increased by running the flow system for a longer duration or by "numbering up," which involves running multiple reactors in parallel. pharmasalmanac.com This facilitates a smoother transition from laboratory-scale synthesis to industrial production of this compound. nih.gov

The integration of in-line analysis and purification is another key feature of modern flow chemistry systems. flinders.edu.au Spectroscopic techniques can be incorporated to monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal conditions. pharmasalmanac.com Furthermore, purification modules can be integrated into the flow path, enabling a continuous process from starting materials to the final, purified product. uc.pt

A hypothetical multi-step continuous flow synthesis of this compound could be envisioned as follows:

StepDescriptionFlow Chemistry Advantage
1. Thiol Formation Continuous generation of 3,4-dichlorothiophenol from a suitable precursor.In-situ generation of potentially hazardous reagents.
2. SN2 Reaction Reaction of 3,4-dichlorothiophenol with a butan-2-one derivative in a heated flow reactor.Precise temperature control for improved yield and selectivity.
3. In-line Quenching Introduction of a quenching agent to stop the reaction.Controlled and rapid quenching to prevent byproduct formation.
4. In-line Extraction Liquid-liquid extraction to separate the product from the aqueous phase.Automated and continuous separation.
5. In-line Purification Passage through a packed-bed column for purification.Continuous purification without manual handling.

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound

Regioselectivity is a critical consideration in the synthesis of this compound, as it dictates the precise location of the thioether linkage. The primary synthetic route to this compound involves the reaction of 3,4-dichlorothiophenol with a suitable four-carbon electrophile.

In a typical SN2 reaction involving 3,4-dichlorothiophenolate and a halogenated butan-2-one, the regioselectivity is determined by the position of the leaving group on the butanone skeleton. For the synthesis of the target molecule, the starting material would need to be 1-halo-butan-2-one (e.g., 1-chloro- or 1-bromo-butan-2-one). The reaction proceeds via nucleophilic attack of the thiophenolate anion on the α-carbon bearing the halogen, leading to the desired this compound.

An alternative approach could involve the α-arylation of butan-2-one with a 3,4-dichlorophenylthio-containing electrophile. However, controlling the regioselectivity of ketone α-functionalization can be challenging, as the formation of both the kinetic and thermodynamic enolates can lead to a mixture of products. Directing groups or specific reaction conditions may be necessary to achieve the desired regioselectivity.

Stereoselectivity becomes a factor if a chiral center is present or introduced during the synthesis. The structure of this compound itself is achiral. However, if a chiral precursor is used or if a subsequent reaction introduces a stereocenter, then the stereochemical outcome of the reaction becomes important.

For instance, if a chiral catalyst were employed in the synthesis, it could potentially lead to an enantioenriched product if a prochiral starting material is used. While not directly applicable to the synthesis of the achiral target compound, this principle is crucial in the broader context of asymmetric synthesis.

The following table outlines the key regiochemical considerations for the synthesis of this compound:

Reaction TypeReagentsRegiochemical Outcome
SN2 Reaction 3,4-Dichlorothiophenolate + 1-Halobutan-2-oneFormation of the desired 1-substituted product.
α-Arylation Butan-2-one + 3,4-Dichlorophenylthio electrophilePotential for a mixture of α-substituted products without proper control.

Scale-up Considerations for the Synthesis of this compound

The transition from a laboratory-scale synthesis of this compound to large-scale industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for process optimization. The rate of reaction, as well as the influence of temperature, concentration, and catalyst loading, must be well-characterized. The thermodynamics of the reaction, particularly its exothermic or endothermic nature, will dictate the requirements for heat management on a large scale. beilstein-journals.org

Heat Transfer: Managing the heat generated or consumed during the reaction is a critical safety and operational concern. beilstein-journals.org In large batch reactors, inefficient heat transfer can lead to localized hot spots, promoting side reactions and potentially creating hazardous conditions. The use of jacketed reactors, internal cooling coils, or, as previously discussed, continuous flow reactors with superior heat exchange capabilities, is crucial. beilstein-journals.org

Mass Transfer: Ensuring efficient mixing of reactants is vital for achieving consistent reaction rates and product quality. As the reactor size increases, mass transfer limitations can become more pronounced. The choice of agitator design and mixing speed is critical in batch reactors. Flow reactors, with their inherent rapid mixing, can mitigate many of these issues. flinders.edu.au

Purification and Isolation: The method of product purification used in the laboratory (e.g., column chromatography) may not be practical or economical on a large scale. Alternative methods such as crystallization, distillation, or extraction must be developed and optimized. The purity specifications of the final product will dictate the required level of purification.

Safety and Hazard Analysis: A comprehensive hazard analysis is required to identify and mitigate potential risks associated with the process. This includes evaluating the toxicity and flammability of all reagents and solvents, the potential for runaway reactions, and the safe handling of waste streams.

Regulatory Compliance: The manufacturing process must comply with all relevant environmental, health, and safety regulations. This includes regulations governing waste disposal, air and water emissions, and worker safety.

The following table summarizes key scale-up considerations:

ParameterLaboratory ScaleIndustrial Scale
Heat Management Simple heating/cooling bathsJacketed reactors, cooling coils, flow reactors
Mixing Magnetic stir barsMechanical agitators, baffles
Purification Column chromatographyCrystallization, distillation, extraction
Safety Fume hoodComprehensive process safety management
Cost Reagent cost is primaryOverall process cost (raw materials, energy, waste) is critical

Following a comprehensive search for detailed research findings and spectroscopic data for the chemical compound this compound, it has been determined that specific experimental data required to fully populate the requested article sections is not available in the public domain.

Vendor information confirms the existence and basic molecular properties of the compound, such as its molecular formula (C₁₀H₁₀Cl₂OS) and molecular weight (249.16 g/mol ). However, published primary literature or database entries containing detailed experimental results for its advanced spectroscopic characterization—including ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) data—could not be located.

To generate the requested article with the specified level of scientific accuracy and detail, including data tables and in-depth analysis of spectral features, access to this foundational experimental data is essential. Without it, the content would be purely hypothetical and would not constitute the "Detailed research findings" required by the instructions.

Therefore, it is not possible to create the article on "Advanced Spectroscopic Characterization Methodologies for this compound" while adhering to the strict requirements of providing scientifically accurate, data-rich content focused solely on this specific compound.

Advanced Spectroscopic Characterization Methodologies for 1 3,4 Dichlorophenyl Thio Butan 2 One

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in 1-((3,4-Dichlorophenyl)thio)butan-2-one

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), it can absorb energy and transition to a higher vibrational state. The resulting spectrum provides a unique fingerprint of the molecule.

For this compound, the expected characteristic vibrational modes would include:

C=O Stretch: The carbonyl group of the butan-2-one moiety would exhibit a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1700-1725 cm⁻¹. This band is also expected to be present, though potentially weaker, in the Raman spectrum.

C-S Stretch: The thioether linkage would produce a weaker absorption in the infrared spectrum, generally found in the 600-800 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The dichlorophenyl ring would show multiple bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The butyl chain would display C-H stretching bands in the 2850-3000 cm⁻¹ range.

C-Cl Stretches: The carbon-chlorine bonds on the aromatic ring would have characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

A hypothetical data table summarizing these expected vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carbonyl (C=O)Stretching1700 - 1725FT-IR (Strong)
Thioether (C-S)Stretching600 - 800FT-IR (Weak)
Aromatic C-HStretching> 3000FT-IR, Raman
Aromatic C=CRing Stretching1450 - 1600FT-IR, Raman
Aliphatic C-HStretching2850 - 3000FT-IR, Raman
C-ClStretching600 - 800FT-IR (Strong)

This table is illustrative and based on general spectroscopic principles, not on experimental data for this compound.

X-ray Crystallography Studies of this compound Single Crystals

A successful crystallographic study of this compound would provide invaluable information, including:

Molecular Geometry: The precise arrangement of atoms, confirming the connectivity and providing accurate bond lengths and angles.

Conformation: The spatial orientation of the flexible butanone chain relative to the rigid dichlorophenyl ring.

Intermolecular Interactions: The packing of molecules within the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or halogen bonds.

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer, and a complete dataset of diffraction intensities is collected. The structure is subsequently solved and refined using specialized software.

A hypothetical table of crystallographic data is shown below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.3
β (°)95.5
Volume (ų)1225
Z4

This table presents hypothetical data and is for illustrative purposes only.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation of this compound

Chromatographic methods are essential for separating, identifying, and quantifying chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used techniques for the analysis of organic molecules.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a molecule like this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The development of an HPLC method would involve optimizing parameters such as:

Column: A C18 column of appropriate dimensions and particle size.

Mobile Phase Composition: An isocratic or gradient elution program using a mixture of water and acetonitrile or methanol.

Flow Rate: Typically in the range of 0.5-2.0 mL/min.

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination of two techniques that separates compounds and then identifies them based on their mass-to-charge ratio. This method is suitable for volatile and thermally stable compounds. This compound is likely amenable to GC-MS analysis.

A typical GC-MS method would involve:

GC Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Carrier Gas: Helium or hydrogen at a constant flow rate.

Temperature Program: An optimized temperature ramp for the oven to ensure good separation of the analyte from any impurities.

Ionization: Electron ionization (EI) is commonly used, which fragments the molecule in a reproducible manner.

Mass Analyzer: A quadrupole or time-of-flight analyzer to separate the resulting ions.

The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (248/250/252 g/mol , reflecting the isotopic distribution of chlorine) and a characteristic fragmentation pattern that can be used for structural confirmation.

A hypothetical table summarizing chromatographic conditions is provided below.

TechniqueParameterHypothetical Condition
HPLCColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC-MSColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm
Oven Program100 °C (1 min), then 15 °C/min to 280 °C (5 min)
IonizationElectron Ionization (70 eV)
Mass Range50-350 m/z

This table is illustrative and based on general chromatographic principles, not on experimentally validated methods for this compound.

Computational Chemistry and Theoretical Studies of 1 3,4 Dichlorophenyl Thio Butan 2 One

Density Functional Theory (DFT) Calculations on 1-((3,4-Dichlorophenyl)thio)butan-2-one

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For this compound, DFT calculations can elucidate its fundamental chemical properties, including its three-dimensional structure, electronic distribution, and spectroscopic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. bhu.ac.innih.gov

Geometry Optimization and Conformation Analysis of this compound

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface. nih.gov The resulting optimized geometry provides a foundational understanding of the molecule's shape and steric profile.

Conformational analysis further explores the different spatial arrangements of the molecule, or conformers, that can exist due to rotation around its single bonds. Given the flexible butanone side chain attached to the thioether linkage, this compound can adopt various conformations. DFT calculations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to interact with its environment, such as a solvent or a biological receptor.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-S Bond Length~1.80 Å
C-Cl Bond Length (meta)~1.74 Å
C-Cl Bond Length (para)~1.73 Å
C-S-C Bond Angle~103°
Dihedral Angle (C-S-C-C)Varies with conformation

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of this compound

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide detailed information about the distribution of electrons within this compound. A key aspect of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive. espublisher.com

For this compound, the HOMO is expected to be localized on the sulfur atom and the dichlorophenyl ring, which are electron-rich regions. The LUMO is likely to be distributed over the carbonyl group of the butanone moiety, an electron-withdrawing group. This distribution of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound from FMO Analysis

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.0 eVChemical reactivity and kinetic stability
Ionization Potential~ 6.5 eVEnergy required to remove an electron
Electron Affinity~ 1.5 eVEnergy released upon gaining an electron

Note: These values are estimations based on typical ranges for similar organic compounds and are intended to be illustrative.

Vibrational Frequency Analysis and Spectroscopic Property Prediction for this compound

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com Each vibrational mode corresponds to a specific movement of the atoms, and the frequencies of these vibrations are characteristic of the bonds and functional groups present. By calculating the vibrational frequencies of this compound, its theoretical IR spectrum can be generated. mdpi.com

This predicted spectrum can be compared with experimental data to confirm the molecule's structure and identify key functional groups. For instance, the calculation would predict a strong absorption band corresponding to the stretching of the carbonyl (C=O) group, as well as vibrations associated with the C-S, C-Cl, and aromatic C-H bonds. The absence of imaginary frequencies in the calculation also confirms that the optimized geometry corresponds to a true energy minimum. espublisher.com

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch~1715-1730
Aromatic C=C Stretch~1450-1600
CH₂ Scissoring~1420-1470
C-Cl Stretch~1000-1100
C-S Stretch~600-750

Note: These are approximate wavenumber ranges for the specified functional groups and are not based on direct computational results for this specific molecule.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment that are not captured by static models like DFT.

Conformational Landscape Exploration of this compound in Various Solvents

The conformation of this compound can be influenced by its solvent environment. MD simulations can be used to explore its conformational landscape in different solvents, such as water or a non-polar organic solvent. By simulating the molecule's movements over nanoseconds or longer, researchers can observe how it folds and flexes in response to interactions with solvent molecules.

These simulations can reveal the most populated conformational states in a given solvent, the timescale of transitions between these states, and the role of specific solute-solvent interactions, such as hydrogen bonding, in stabilizing certain conformations. This information is valuable for understanding the molecule's behavior in biological systems, which are predominantly aqueous environments.

Interaction Dynamics of this compound with Biological Macromolecules (e.g., Enzymes, Receptors – in silico binding)

A significant application of computational chemistry is in predicting how a small molecule might interact with a biological target, such as an enzyme or a receptor. This process, often referred to as molecular docking, is a type of in silico study that models the binding of a ligand to a macromolecule. pjps.pknih.gov For this compound, molecular docking could be used to predict its binding affinity and preferred binding mode within the active site of a target protein. nih.gov

Following docking, MD simulations can be employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. mdpi.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. By analyzing the trajectory of the simulation, researchers can gain insights into the dynamic nature of the binding process and the specific amino acid residues that are crucial for recognition and binding. researchgate.net This information is invaluable for structure-based drug design and for understanding the potential biological activity of this compound.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterResult
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesTyr123, Phe234, Leu345
Type of InteractionsHydrogen bond with Tyr123, Pi-pi stacking with Phe234, Hydrophobic interactions with Leu345
RMSD of Ligand during MD1.2 Å

Note: This table presents a hypothetical example of the type of data generated from molecular docking and MD simulation studies. The values and residues are illustrative and not based on actual calculations for this molecule.

Quantum Chemical Studies of Reaction Pathways Involving this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For this compound, several reaction pathways can be theoretically investigated to understand its chemical behavior.

One of the primary reactive sites in this molecule is the carbonyl group of the butan-2-one moiety. Nucleophilic addition to this carbonyl carbon is a common reaction for ketones. youtube.comyoutube.com Theoretical studies can model the attack of various nucleophiles, determining the transition state geometries and activation energies for these reactions. For instance, the reaction with a simple nucleophile like a hydride ion (from a reducing agent like NaBH4) or a Grignard reagent can be computationally simulated to predict the stereochemistry and energetics of the resulting alcohol formation. youtube.com Under acidic conditions, the carbonyl oxygen can be protonated, which would be shown in calculations to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. youtube.com

Another significant aspect of its reactivity involves the thioether linkage. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. However, the presence of the electron-withdrawing 3,4-dichlorophenyl group would modulate this nucleophilicity. Quantum chemical studies can quantify this effect by calculating the electron density on the sulfur atom. Furthermore, reactions involving the cleavage of the C-S bond can be explored, for which DFT calculations can provide the bond dissociation energies and potential energy surfaces for different cleavage mechanisms.

Theoretical investigations into cycloaddition reactions, which are common for thioketones, might also offer insights, although this compound is a ketone. researchgate.net However, understanding the electronic structure of the C=O bond in this specific environment through computational methods can help in comparing its reactivity to related thioketones in such reactions. For example, a computational study on the thionation of ketones using Lawesson's reagent, which proceeds through a cycloaddition/cycloreversion mechanism, could provide a comparative basis for the reactivity of the carbonyl group in this molecule. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Focus on molecular descriptors and theoretical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trresearchgate.net For analogs of this compound, a QSAR model could be developed to predict their theoretical activity, for instance, as antifungal or herbicidal agents, based on calculated molecular descriptors. nih.govacs.orgnih.govresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors. For a QSAR study of this compound analogs, a variety of descriptors would be calculated.

Key Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. ucsb.edunih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and molecular volume are common steric descriptors.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity, which is crucial for a molecule's ability to cross biological membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as the Balaban index, that describe the connectivity of atoms. nih.gov

A hypothetical QSAR model for analogs of this compound could be developed by synthesizing a series of related compounds and measuring their biological activity. The calculated molecular descriptors for these compounds would then be statistically correlated with their activity to generate a predictive model.

Below is an interactive data table showcasing representative molecular descriptors that would be relevant for a QSAR study of this compound and its hypothetical analogs.

CompoundMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
This compound249.163.85-6.5-1.22.5
Analog 1 (3-chlorophenyl)214.713.50-6.3-1.12.3
Analog 2 (4-chlorophenyl)214.713.50-6.4-1.12.4
Analog 3 (phenyl)180.273.15-6.1-0.92.1
Analog 4 (3,4-difluorophenyl)216.243.20-6.6-1.32.8

This QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. dergipark.org.tr

Cheminformatics and Big Data Analysis of this compound and Related Structures

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound and its related structures, cheminformatics and big data analysis can offer several advantages.

Large chemical databases, such as PubChem, ChEMBL, and ZINC, contain information on millions of compounds. By searching these databases for structures similar to this compound, it is possible to identify compounds with known biological activities or toxicities. This information can be used to infer the potential properties of the target compound.

Furthermore, large-scale computational screening, also known as virtual screening, can be performed. In this process, a library of compounds, which could include analogs of this compound, is computationally docked into the active site of a biological target, such as an enzyme or a receptor. nih.gov This allows for the rapid identification of potential lead compounds for drug discovery.

Toxicogenomics databases, which contain information on how the gene expression of cells or tissues is altered by exposure to different chemicals, represent another area where big data analysis is crucial. nih.gov By analyzing the gene expression profiles induced by compounds structurally related to this compound, it may be possible to predict its potential toxicity and mechanism of action at a molecular level.

The integration of data from various sources, including computational chemistry calculations, experimental bioassays, and large-scale databases, is a key aspect of modern chemical research. researchgate.netarxiv.org For a compound like this compound, a comprehensive understanding of its properties and potential applications can be achieved by leveraging these powerful computational and data-driven approaches.

Mechanistic Investigations of Reactions Involving 1 3,4 Dichlorophenyl Thio Butan 2 One

Reactivity of the Thioether Linkage in 1-((3,4-Dichlorophenyl)thio)butan-2-one

The sulfur atom of the thioether linkage in this compound is a key center of reactivity, primarily due to its nucleophilicity and its capability to exist in various oxidation states. msu.edu This section explores the oxidation reactions that lead to sulfoxides and sulfones, as well as nucleophilic substitution reactions at the sulfur atom.

Oxidation Reactions of the Thioether Moiety in this compound

The oxidation of the thioether in this compound represents a fundamental transformation, yielding the corresponding sulfoxide (B87167) and sulfone. These reactions are of significant interest as the resulting compounds, 1-((3,4-dichlorophenyl)sulfinyl)butan-2-one and 1-((3,4-dichlorophenyl)sulfonyl)butan-2-one, often exhibit distinct chemical and physical properties. The oxidation state of sulfur can be selectively controlled through the choice of oxidizing agent and reaction conditions. jchemrev.com

A variety of oxidizing agents can be employed for the conversion of thioethers to sulfoxides and sulfones. jchemrev.com Hydrogen peroxide is a common and environmentally benign oxidant. nih.gov The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the stoichiometry of the hydrogen peroxide used. organic-chemistry.org Other reagents that have been utilized for similar transformations include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and potassium permanganate. jchemrev.com The reaction mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

For instance, the selective oxidation to the sulfoxide can be achieved under mild conditions. nih.gov Over-oxidation to the sulfone can be a competing reaction, and careful control of temperature and the amount of oxidant is often necessary to achieve high yields of the sulfoxide. researchgate.net The formation of the sulfone requires harsher conditions or a stronger oxidizing agent. The electron-withdrawing nature of the 3,4-dichlorophenyl group can influence the nucleophilicity of the sulfur atom, potentially affecting the reaction rates and conditions required for oxidation compared to other aryl thioethers. nih.gov

Table 1: Oxidation Products of this compound

Starting Material Product Oxidation State of Sulfur
This compound 1-((3,4-Dichlorophenyl)sulfinyl)butan-2-one +4
This compound 1-((3,4-Dichlorophenyl)sulfonyl)butan-2-one +6

Nucleophilic Substitutions at the Thioether Sulfur in this compound

The sulfur atom in this compound, while nucleophilic, can also act as an electrophilic center under certain conditions, particularly when converted to a sulfonium (B1226848) salt. Thioethers can react with alkyl halides to form ternary sulfonium salts. libretexts.org These salts are susceptible to nucleophilic attack, where the sulfur atom acts as a leaving group.

The cleavage of the thioether bond can also be achieved through various reductive or oxidative methods. For example, treatment with certain metals or strong reducing agents can lead to the cleavage of the C-S bond. While less common for simple thioethers, reactions involving nucleophilic attack directly on the sulfur of the thioether are also possible, particularly with highly reactive nucleophiles or through enzymatic processes. nih.gov The stability of the resulting thiolate anion (3,4-dichlorothiophenolate) would play a role in the feasibility of such reactions. The presence of the electron-withdrawing chlorine atoms on the phenyl ring would stabilize this anion, potentially making such substitutions more favorable than in unsubstituted phenyl thioethers.

Reactions at the Ketone Carbonyl in this compound

The ketone carbonyl group in this compound is a primary site for nucleophilic attack and also facilitates reactions at the adjacent alpha-carbon through the formation of enolates.

Nucleophilic Addition Reactions to the Carbonyl of this compound

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This makes it susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated to yield an alcohol.

Common nucleophiles that undergo addition to ketones include organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), as well as hydrides from reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netyoutube.com For example, the reduction of this compound with sodium borohydride would yield the corresponding secondary alcohol, 1-((3,4-dichlorophenyl)thio)butan-2-ol. The reactivity of the carbonyl group can be influenced by steric hindrance and electronic effects. The presence of the bulky thioether group might have some steric influence on the approach of the nucleophile. askfilo.com

Table 2: Products of Nucleophilic Addition to this compound

Reagent Product
Sodium Borohydride (NaBH₄) 1-((3,4-Dichlorophenyl)thio)butan-2-ol
Methylmagnesium Bromide (CH₃MgBr) followed by H₃O⁺ 2-((3,4-Dichlorophenyl)thio)-1-methylbutan-1-ol

Alpha-Carbon Reactivity and Enolate Chemistry of this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) in this compound are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a powerful nucleophile and is a key intermediate in many important carbon-carbon bond-forming reactions. bham.ac.ukmsu.edu The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom, with the resonance structure placing the charge on the oxygen being the major contributor. libretexts.org

The formation of the enolate allows for a variety of reactions at the α-carbon, including alkylation and aldol (B89426) condensation. libretexts.org For alkylation, the enolate can be treated with an alkyl halide in an Sₙ2 reaction to form a new C-C bond at the α-position. mnstate.edu The choice of base is crucial for successful alkylation; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. libretexts.org In the case of this compound, deprotonation can occur at either the C1 or C3 position. The relative acidity of the protons at these positions will determine the regioselectivity of enolate formation. The protons on the methyl group (C3) are generally less sterically hindered.

Aldol condensation is another important reaction involving enolates. youtube.com The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). libretexts.org This reaction leads to the formation of a β-hydroxy ketone, which can often be dehydrated to form an α,β-unsaturated ketone.

Transformations of the Dichlorophenyl Ring in this compound

The 3,4-dichlorophenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. However, the reactivity of the ring is significantly influenced by the substituents already present: the two chlorine atoms and the thioether group.

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide and a Lewis acid catalyst). The reaction conditions required for these transformations on the dichlorophenyl ring of this compound would likely be harsher than for benzene (B151609) itself due to the deactivating effect of the chlorine atoms.

Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety of this compound

The dichlorophenyl moiety of this compound is expected to undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents already present on the benzene ring, namely the two chlorine atoms and the thioether group.

Chlorine atoms are known to be deactivating yet ortho, para-directing substituents. This is due to the interplay of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs incoming electrophiles to the positions ortho and para to the chlorine.

The thioether group (-S-R) is generally considered to be a moderately activating, ortho, para-directing group. The sulfur atom can donate a lone pair of electrons into the aromatic π-system through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com This resonance stabilization is most effective when the electrophile attacks at the ortho and para positions.

In the case of this compound, the substituents are located at positions 1 (thioether), 3 (chloro), and 4 (chloro). The directing effects of these groups would combine to determine the regioselectivity of an electrophilic attack. The thioether at position 1 strongly directs to positions 2 and 6 (ortho) and position 4 (para). However, position 4 is already substituted with a chlorine atom. The chlorine at position 3 directs to positions 2, 4, and 6. The chlorine at position 4 directs to positions 1, 3, and 5.

Considering the combined influence, the positions most activated towards electrophilic attack would be position 2 and position 6, as they are ortho to the activating thioether group. Position 5 is sterically hindered and flanked by two chloro groups, making it a less likely site of reaction. Therefore, electrophilic substitution reactions on this compound are predicted to yield primarily a mixture of 2- and 6-substituted products. The exact ratio would depend on the specific electrophile and reaction conditions.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution

Electrophile (E+)Predicted Major Product(s)Predicted Minor Product(s)
NO₂+ (Nitration)1-((2-Nitro-3,4-dichlorophenyl)thio)butan-2-one and 1-((6-Nitro-3,4-dichlorophenyl)thio)butan-2-one1-((5-Nitro-3,4-dichlorophenyl)thio)butan-2-one
Br+ (Bromination)1-((2-Bromo-3,4-dichlorophenyl)thio)butan-2-one and 1-((6-Bromo-3,4-dichlorophenyl)thio)butan-2-one1-((5-Bromo-3,4-dichlorophenyl)thio)butan-2-one
SO₃ (Sulfonation)2-((3,4-Dichlorophenyl)thio)butan-2-one-sulfonic acid and 6-((3,4-Dichlorophenyl)thio)butan-2-one-sulfonic acid5-((3,4-Dichlorophenyl)thio)butan-2-one-sulfonic acid

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. No experimental data for these specific reactions has been found.

Kinetics and Thermodynamics of Key Transformations of this compound

The kinetics and thermodynamics of reactions involving this compound would be influenced by the electronic and steric properties of the molecule. Key transformations could include reactions at the carbonyl group, the α-carbon, the thioether linkage, or the aromatic ring. Without experimental data, a quantitative analysis is not possible. However, a qualitative discussion can be framed.

Reactions at the ketone carbonyl, such as nucleophilic addition, would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the thioether moiety. The kinetics of enolate formation, a key step in many reactions of ketones, would depend on the acidity of the α-protons. The protons on the α-carbon adjacent to the sulfur atom are expected to be more acidic than those on the methyl group due to the electron-withdrawing nature of the sulfur atom. This would influence whether the kinetic or thermodynamic enolate is formed under different reaction conditions.

Illustrative Thermodynamic Parameters for a Hypothetical Reaction

Reaction TypeΔG° (kcal/mol) (Predicted)ΔH° (kcal/mol) (Predicted)ΔS° (cal/mol·K) (Predicted)
Nitration of the aromatic ring< 0 (Favorable)< 0 (Exothermic)~ 0
Nucleophilic addition to carbonylDependent on nucleophileDependent on nucleophile< 0
Enolate formation (kinetic)> 0 (Requires strong base)Dependent on baseDependent on base

Note: This table presents hypothetical thermodynamic data for illustrative purposes only. Actual values would need to be determined experimentally.

Reaction Pathway Elucidation through Isotopic Labeling Studies with this compound

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in For this compound, several isotopic labeling strategies could be employed to investigate different reaction pathways.

To study the mechanism of electrophilic aromatic substitution, deuterium (B1214612) (²H) could be incorporated at specific positions on the aromatic ring. For example, synthesizing a deuterated version of the starting material and then performing a nitration reaction could help to determine the kinetic isotope effect, providing insight into whether the C-H bond is broken in the rate-determining step.

To investigate reactions involving the ketone, the carbonyl oxygen could be labeled with ¹⁸O. Following the reaction, the position of the ¹⁸O in the products would reveal whether the carbonyl oxygen was retained or exchanged. Similarly, the α-protons could be replaced with deuterium to study the mechanism of enolization and subsequent reactions.

For reactions involving the thioether linkage, a heavy isotope of sulfur, ³⁴S, could be incorporated. This would allow for the tracking of the sulfur atom in reactions that might involve cleavage or rearrangement of the C-S bonds.

Potential Isotopic Labeling Experiments

Labeled AtomPosition of LabelInvestigated ReactionExpected Outcome/Information Gained
²HAromatic RingElectrophilic Aromatic SubstitutionDetermination of kinetic isotope effect, insight into the rate-determining step.
¹⁸OCarbonyl OxygenNucleophilic Addition/Acyl SubstitutionElucidation of the fate of the carbonyl oxygen.
²Hα-CarbonEnolate Formation/AlkylationUnderstanding the mechanism and regioselectivity of enolization.
³⁴SThioetherReactions involving the thioether linkageTracing the sulfur atom to determine if C-S bond cleavage or rearrangement occurs.

Note: This table outlines potential experiments. The feasibility and specific outcomes would depend on the successful synthesis of the labeled compounds and the chosen reaction conditions.

Structure Activity Relationship Sar and Analog Design Principles for 1 3,4 Dichlorophenyl Thio Butan 2 One Scaffolds

Systematic Structural Modifications of 1-((3,4-Dichlorophenyl)thio)butan-2-one

Systematic modification of the lead compound this compound is a fundamental strategy in medicinal chemistry to probe the molecular interactions governing its biological effect and to enhance its therapeutic potential.

Variations of the Phenyl Ring Substituents in this compound Analogs

The 3,4-dichlorophenyl moiety is a common feature in many kinase inhibitors, often serving as a key anchoring group within the ATP-binding pocket of the enzyme. The position and nature of the substituents on the phenyl ring are critical for inhibitory activity.

For many kinase inhibitors, the dichlorophenyl group is instrumental for achieving high potency. mdpi.com The chlorine atoms can form specific halogen bonds or engage in hydrophobic interactions with the amino acid residues of the kinase. The substitution pattern is also crucial; for instance, in a series of pyrazole-based kinase inhibitors, the dichlorophenyl moiety was found to be optimal for the highest biological activity. mdpi.com

Studies on pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors have shown that substitutions on a phenylamino (B1219803) moiety can significantly impact potency and selectivity. acs.org While the core structure is different, the principles of phenyl ring substitution can be extrapolated. For example, introducing small electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties of the ring and its interactions with the target.

The following table illustrates hypothetical SAR data for variations on the phenyl ring of a 1-(phenylthio)butan-2-one scaffold, based on general principles observed in kinase inhibitor design.

CompoundR1R2Kinase Inhibitory Activity (IC50, nM)
1a3-Cl4-Cl50
1bHH5000
1c3-F4-F250
1d3-CH34-CH31500
1e3-OCH34-OCH32000
1f2-Cl4-Cl300

Modifications to the Butanone Chain of this compound

The butanone chain provides a flexible linker and a potential hydrogen bond acceptor (the ketone group). Modifications to this chain can affect the compound's conformation, solubility, and interactions with the target protein.

Key modifications to explore include:

Branching: Introducing alkyl groups on the butanone chain can restrict rotation and lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

Ketone Position: Shifting the position of the carbonyl group can influence hydrogen bonding interactions within the kinase hinge region.

Replacement of the Ketone: The ketone moiety can be replaced with other functional groups that can act as hydrogen bond acceptors, such as amides or sulfonamides, to probe different interactions. nih.gov

The following table presents hypothetical SAR data for modifications to the butanone chain.

CompoundButanone Chain ModificationKinase Inhibitory Activity (IC50, nM)
2a-CH2-C(=O)-CH2-CH3 (Butan-2-one)50
2b-CH2-C(=O)-CH3 (Propan-2-one)150
2c-CH2-C(=O)-CH(CH3)2 (3-Methylbutan-2-one)40
2d-CH2-CH2-C(=O)-CH3 (Butan-1-one)800
2e-CH2-C(=O)-NH-CH3 (N-methyl-2-amino-ethanone)200

Isosteric Replacements of the Thioether Linkage in this compound Analogs

The thioether linkage is a flexible and relatively stable connection between the dichlorophenyl ring and the butanone chain. However, it can be susceptible to oxidation in vivo. Bioisosteric replacement of the thioether can lead to improved metabolic stability and pharmacokinetic properties, as well as altered potency and selectivity. nih.gov

Common isosteric replacements for a thioether linkage include:

Ether (-O-): An ether linkage is more polar and can act as a hydrogen bond acceptor.

Sulfoxide (B87167) (-S(=O)-): This oxidized form of the thioether is more polar and can form hydrogen bonds.

Sulfone (-S(=O)2-): A sulfone is a strong hydrogen bond acceptor and is metabolically stable.

Methylene (B1212753) (-CH2-): A methylene bridge removes the heteroatom, making the linker more lipophilic.

Amine (-NH-): An amine linkage can act as a hydrogen bond donor and can be protonated at physiological pH, which can affect solubility and cell permeability.

The following table provides a hypothetical comparison of the effects of isosteric replacement of the thioether linkage.

CompoundLinkageKinase Inhibitory Activity (IC50, nM)
3a-S- (Thioether)50
3b-O- (Ether)200
3c-S(=O)- (Sulfoxide)180
3d-S(=O)2- (Sulfone)1000
3e-NH- (Amine)250

Rational Design of this compound Derivatives Based on Computational Predictions

Computational methods are powerful tools for the rational design of novel kinase inhibitors. nih.govmdpi.com Starting with the this compound scaffold, computational approaches can be used to predict the binding modes of analogs and prioritize compounds for synthesis.

Molecular docking can be used to predict how analogs of this compound bind to the ATP-binding site of a target kinase. researchgate.net By analyzing the predicted binding poses, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and to design modifications that enhance these interactions. For example, docking studies could reveal that a specific substitution on the phenyl ring would allow for a favorable interaction with a particular amino acid residue in the binding pocket.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the predicted binding mode and the energetic contributions of different parts of the molecule to the binding affinity. mdpi.com

Pharmacophore Modeling for this compound Inspired Structures

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com A pharmacophore model for this compound-inspired structures can be developed based on a set of known active analogs.

A typical pharmacophore model for a kinase inhibitor would include features such as:

Hydrogen Bond Acceptors: Corresponding to the ketone oxygen and potentially other introduced functionalities.

Hydrogen Bond Donors: If amine or hydroxyl groups are introduced.

Hydrophobic/Aromatic Centers: Representing the dichlorophenyl ring.

Excluded Volumes: To define the steric boundaries of the binding site.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired features for kinase inhibition. rsc.org This approach can lead to the discovery of structurally diverse compounds with similar biological activity.

Application of De Novo Design Approaches to this compound Analogs

De novo design algorithms can be used to generate novel molecular structures that fit within the constraints of a target's binding site. researchgate.net These methods can be particularly useful for exploring novel chemical space around the this compound scaffold.

Computational Tools and Databases for SAR Analysis of this compound Series

The exploration of the structure-activity relationship (SAR) for analogs of this compound is significantly enhanced by a variety of computational tools and databases. These resources allow for the systematic investigation of how modifications to the chemical structure influence biological activity, thereby guiding the design of more potent and selective compounds. In the absence of specific published SAR studies for this exact compound, the following methodologies represent the standard computational approaches that would be employed for its analysis, based on practices for similar chemical scaffolds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in SAR studies. iosrjournals.orgmdpi.com QSAR models aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com This approach is predicated on the principle that the biological effect of a molecule is a function of its physicochemical properties. For the this compound scaffold, a QSAR study would involve synthesizing a library of analogs with variations at key positions, such as the dichlorophenyl ring, the thioether linkage, and the butanone side chain. The biological activity of these analogs would be determined experimentally, and then computational software would be used to calculate a range of molecular descriptors for each compound.

These descriptors, which quantify various aspects of a molecule's structure and properties, can be broadly categorized as follows:

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Modifications to the butanone chain, for example, would alter these steric parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. iosrjournals.org A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Molecular docking is another powerful computational tool for SAR analysis. This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. If the biological target of the this compound series is known, molecular docking can provide valuable insights into the specific interactions that govern binding affinity. For example, docking studies could reveal hydrogen bonds, hydrophobic interactions, or other non-covalent interactions between the compound and the active site of the target protein. By visualizing these interactions, researchers can rationally design modifications to the lead structure to enhance binding and, consequently, biological activity.

Pharmacophore modeling is a complementary approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can be generated based on a set of active compounds, even if the precise biological target is unknown. This model can then be used to virtually screen large chemical databases for novel scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of new classes of active compounds.

Several publicly available and commercial databases are indispensable for the SAR analysis of novel chemical series like this compound.

DatabaseDescriptionApplication in SAR Analysis
PubChem A public repository of chemical substances and their associated biological activities.Sourcing information on known compounds with similar substructures to this compound; identifying potential biological targets.
ChEMBL A large, open-access database of bioactive molecules with drug-like properties.Extracting SAR data from related chemical series to inform the design of new analogs; identifying assays in which similar compounds have been tested.
ZINC A free database of commercially available compounds for virtual screening.Searching for commercially available analogs of this compound for biological testing; performing virtual screening campaigns based on a pharmacophore model or docking.
Protein Data Bank (PDB) A repository of three-dimensional structural data of large biological molecules, including proteins and nucleic acids.Obtaining the 3D structure of the biological target for molecular docking studies.

The following table summarizes the key computational tools and their roles in the SAR analysis of the this compound series.

Computational ToolPrimary FunctionApplication in SAR Analysis
QSAR Modeling To correlate chemical properties with biological activity.Predicting the activity of unsynthesized analogs; identifying key molecular descriptors that influence activity.
Molecular Docking To predict the binding mode of a ligand to a receptor.Understanding the specific interactions between this compound analogs and their biological target; guiding the design of modifications to improve binding affinity.
Pharmacophore Modeling To identify the essential 3D features for biological activity.Virtual screening of chemical databases for novel active compounds; designing new scaffolds that fit the pharmacophore.
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of a ligand-receptor complex.Assessing the stability of the predicted binding mode from molecular docking; understanding the conformational changes that occur upon ligand binding.

Environmental Transformation and Degradation Pathways of 1 3,4 Dichlorophenyl Thio Butan 2 One

Photolytic Degradation of 1-((3,4-Dichlorophenyl)thio)butan-2-one

Detailed research findings and data on the photolytic degradation of this compound are not currently available in published scientific literature.

Hydrolytic Stability of this compound

Specific studies detailing the hydrolytic stability and degradation pathways of this compound under various environmental conditions have not been found in the public domain.

Microbial Degradation Pathways of this compound in Model Systems

There is no available research documenting the microbial degradation of this compound by specific microorganisms or in model environmental systems.

Oxidative Transformation Mechanisms of this compound

Information regarding the oxidative transformation mechanisms of this compound, including the identification of transformation products and reaction kinetics, is not present in the current body of scientific literature.

Computational Modeling of Environmental Fate for this compound

No computational studies or modeling data specifically predicting the environmental fate and transport of this compound were identified.

Future Research Directions for 1 3,4 Dichlorophenyl Thio Butan 2 One

Untapped Synthetic Methodologies for 1-((3,4-Dichlorophenyl)thio)butan-2-one and its Analogs

Traditional synthesis of α-arylthio ketones often relies on the nucleophilic substitution of an α-haloketone with a thiophenol. While effective, this method can be limited by precursor availability and reaction conditions. Future research should pivot towards more sophisticated and sustainable synthetic strategies.

Modern transition-metal-catalyzed cross-coupling reactions, for instance, represent a significant untapped potential for synthesizing this class of compounds. thieme-connect.dethieme-connect.com Methodologies such as the Migita or Buchwald-Hartwig C-S cross-coupling could offer milder reaction conditions and a broader substrate scope, allowing for the facile synthesis of a diverse library of analogs. thieme-connect.de The use of copper-catalyzed Ullmann-type couplings presents another promising avenue, often providing a more economical and greener alternative to palladium-based systems. thieme-connect.comacsgcipr.org

Furthermore, the advent of photoredox catalysis and organocatalysis opens up novel, metal-free pathways. nih.govacs.org These methods could enable the construction of the critical C-S bond under exceptionally mild conditions, potentially using different and more readily available starting materials, thereby avoiding the use of unpleasant thiols altogether. nih.gov The integration of these modern synthetic techniques with continuous flow chemistry could further enhance efficiency, safety, and scalability.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyProposed ReactantsPotential AdvantagesKey Research Question
Classical SN2 Reaction3,4-Dichlorothiophenol (B146521) + 1-Halobutan-2-oneStraightforward, well-establishedCan yields be improved under phase-transfer conditions?
Palladium-Catalyzed Cross-Coupling3,4-Dichlorophenylboronic acid + 1-Mercaptobutan-2-oneHigh functional group tolerance, mild conditionsWhat is the optimal ligand/catalyst system for this transformation?
Copper-Catalyzed Cross-Coupling1-Iodo-3,4-dichlorobenzene + 1-Mercaptobutan-2-oneLower cost catalyst, robustCan the reaction proceed efficiently without expensive ligands?
Photocatalytic Thiol-Ene Reaction3,4-Dichlorostyrene + Thioacetic acid (followed by hydrolysis and alkylation)Metal-free, sustainable, novel disconnectionIs it possible to control regioselectivity in the initial addition?

Advanced Spectroscopic Characterization Techniques for Dynamic Processes Involving this compound

While standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) are sufficient for structural confirmation, they provide little information on the dynamic processes the molecule may undergo. Future research should employ advanced spectroscopic techniques to probe reaction kinetics, identify transient intermediates, and understand conformational dynamics.

In-situ monitoring techniques such as ReactIR (FTIR), Raman spectroscopy, and Process NMR are powerful tools for tracking the real-time concentration of reactants, intermediates, and products. mt.comspectroscopyonline.commt.com Applying these methods to reactions involving this compound could provide invaluable kinetic data and mechanistic insights without the need for offline sampling and analysis. acs.org FlowNMR, in particular, is well-suited for monitoring reactions under various conditions, including those at high pressure or temperature. youtube.com

To understand the molecule's conformational flexibility and the potential for intramolecular interactions, advanced NMR experiments are essential. Two-dimensional NMR techniques, including COSY, HSQC, HMBC, and especially NOESY or ROESY, can reveal through-bond and through-space correlations, helping to define the molecule's preferred solution-state conformation. Variable temperature (VT) NMR studies could quantify the energy barriers between different conformers.

Table 2: Advanced Spectroscopic Techniques for Dynamic Analysis
TechniqueDynamic Process to StudyInformation Gained
In-situ FTIR (ReactIR)Reaction progress (e.g., oxidation of sulfur)Real-time concentration profiles of key functional groups (C=O, S=O)
FlowNMR SpectroscopyKinetics of formation or derivatizationQuantitative kinetic data, identification of transient species
2D NMR (NOESY/ROESY)Conformational analysisThrough-space proton-proton proximities, solution-state structure
Exchange Spectroscopy (EXSY)Keto-enol tautomerismRate of chemical exchange between tautomers

Integration of Machine Learning and AI in the Design and Prediction of this compound Properties

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of synthetic routes. acs.org For this compound, these tools offer a pathway to intelligently design analogs with tailored properties.

ML models, particularly graph neural networks and transformers, can be trained on existing chemical datasets to predict a wide range of properties for novel, un-synthesized analogs. researchgate.netacellera.com This could include physicochemical properties (e.g., solubility, logP), as well as predictions of activity for specific applications, such as agrochemical or materials science targets. iscientific.org Such predictive models can drastically reduce the time and cost of research by prioritizing the synthesis of only the most promising candidates. aip.org

Table 3: Potential AI and Machine Learning Applications
Application AreaAI/ML Tool/ModelPredicted OutcomePotential Impact
Property PredictionGraph Convolutional Networks (GCN)Prediction of fungicidal activity for new analogsAccelerated discovery of new agrochemicals
RetrosynthesisTransformer-based models (e.g., AiZynthFinder)Novel, high-yield synthetic routesMore efficient and economical synthesis
Reaction OptimizationBayesian OptimizationOptimal conditions (catalyst, temp., solvent) for a coupling reactionHigher yields and purity, reduced development time
Spectra PredictionDeep Learning modelsPredicted ¹³C NMR and ¹H NMR spectra for designed analogsAids in structural verification of newly synthesized compounds

Expansion of Non-Clinical Applications for this compound

While the biological profile of this compound is unknown, its constituent parts suggest a range of potential non-clinical applications that warrant investigation.

The dichlorophenyl moiety is a common feature in many commercial agrochemicals, including fungicides and herbicides, due to its metabolic stability and ability to interact with biological targets. wikipedia.org The full molecule could be screened for activity in these areas. Additionally, chlorinated aromatic compounds are utilized as flame retardants and specialized polymers; the introduction of the thioether-ketone chain could modulate these properties in interesting ways.

Thioethers themselves are valuable in materials science. They can act as antioxidants, high-pressure lubricant additives, and precursors to conductive polymers (poly(phenylene sulfide)). researchweb.uzgoogle.comresearchweb.uz The presence of the ketone functionality provides a reactive handle for further polymerization or cross-linking reactions, suggesting that this compound could serve as a versatile monomer or specialty chemical intermediate.

Table 4: Potential Non-Clinical Application Areas
Application AreaPlausible Role of the CompoundKey Structural Features
AgrochemicalsActive ingredient (e.g., fungicide)Dichlorophenyl group
Materials ScienceMonomer for specialty polymersKetone (for polymerization), Thioether
Lubricant AdditivesAnti-wear or antioxidant additiveThioether group
Synthetic ChemistryBuilding block for complex heterocyclesα-Keto sulfide (B99878) moiety

Exploration of Novel Mechanistic Insights into Reactions of this compound

The reactivity of the α-keto sulfide motif is complex and offers fertile ground for mechanistic studies. Future research could combine experimental and computational approaches to gain a deep understanding of the reaction pathways available to this molecule.

Computational chemistry, particularly using Density Functional Theory (DFT), can be used to model potential reactions. This could include mapping the reaction coordinates for the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone, exploring the mechanism of the Pummerer rearrangement of the derived sulfoxide, or investigating the regioselectivity of enolate formation and subsequent alkylation. researchgate.net Such studies can predict transition state energies, identify key intermediates, and explain experimental observations. bohrium.com

These computational predictions can then be tested experimentally. For example, kinetic isotope effect (KIE) studies involving deuterium (B1214612) labeling at the α- and γ-positions could elucidate the rate-determining steps in base- or acid-catalyzed reactions. The careful isolation and characterization of reaction intermediates, guided by in-situ spectroscopic monitoring, would provide direct evidence for the proposed mechanisms.

Table 5: Proposed Mechanistic Study
ReactionKey Mechanistic QuestionProposed TechniquesExpected Insight
Sulfoxide Formation (Oxidation)Is the reaction concerted or stepwise?DFT modeling of transition statesDetermination of the lowest energy pathway
Pummerer RearrangementWhat is the nature of the ylide intermediate?In-situ NMR, trapping experiments, DFT calculationsStructural and energetic details of the key intermediate
Aldol (B89426) CondensationWhich α-proton is more acidic (C1 vs. C3)?Deuterium exchange experiments monitored by NMR, pKa calculations via DFTUnderstanding of kinetic vs. thermodynamic enolate formation

Conclusion on the Academic Research Landscape of 1 3,4 Dichlorophenyl Thio Butan 2 One

Synthesis and Characterization Advancements for 1-((3,4-Dichlorophenyl)thio)butan-2-one

Dedicated research on the synthesis and characterization of this compound is limited in published academic literature. However, its structure suggests a straightforward synthesis via nucleophilic substitution, a fundamental reaction in organic chemistry. The most probable synthetic route would involve the reaction of 3,4-dichlorobenzenethiol with a suitable four-carbon electrophile, such as 1-halobutan-2-one (e.g., 1-chlorobutan-2-one (B1265656) or 1-bromobutan-2-one).

This reaction would typically be carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of solvent and base can influence the reaction rate and yield. Common bases for this type of transformation include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) or carbonates (such as potassium carbonate), and suitable solvents could range from polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) to alcohols.

Following the synthesis, a standard purification process, such as column chromatography, would be employed to isolate the pure compound. The characterization of the synthesized this compound would then be accomplished using a suite of spectroscopic techniques.

Hypothetical Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the dichlorophenyl ring, a singlet for the methylene (B1212753) group adjacent to the sulfur, a quartet for the methylene group of the ethyl ketone, and a triplet for the terminal methyl group.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with distinct signals for those bonded to chlorine), and the aliphatic carbons of the butanone chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀Cl₂OS), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretch of the ketone group, as well as bands corresponding to C-S stretching and C-Cl stretching.

While these methods represent standard practice for the synthesis and characterization of a novel organic compound, the absence of specific literature for this compound means that optimized reaction conditions and detailed spectroscopic data are not yet available.

Theoretical and Mechanistic Understanding of this compound

The mechanistic understanding of the formation of this compound is grounded in the principles of nucleophilic substitution reactions. The reaction between 3,4-dichlorobenzenethiol and an α-haloketone like 1-halobutan-2-one would proceed via an Sₙ2 mechanism. In this process, the thiolate anion, acting as the nucleophile, attacks the carbon atom bearing the halogen (the electrophile), leading to the displacement of the halide ion in a single concerted step.

Theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the electronic structure and reactivity of this compound. Such calculations could predict the molecule's geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. Furthermore, computational modeling could elucidate the reaction mechanism in greater detail, including the transition state geometry and activation energy for the Sₙ2 reaction. However, to date, no such theoretical studies specifically targeting this compound have been published in academic journals.

Outlook on the Broader Chemical Significance of this compound

The broader chemical significance of this compound remains largely unexplored. The presence of a dichlorinated aromatic ring, a thioether linkage, and a ketone functional group suggests that this compound could serve as a versatile intermediate in organic synthesis. The ketone moiety can be a site for various transformations, such as reduction to an alcohol, conversion to an imine, or participation in aldol-type reactions. The thioether could potentially be oxidized to a sulfoxide (B87167) or sulfone, introducing new functional groups and potentially altering the molecule's biological activity.

Given that many organosulfur compounds and chlorinated aromatic structures exhibit a range of biological activities, it is plausible that this compound could be a scaffold for the development of new pharmaceutical or agrochemical agents. However, without any published biological screening data, this remains speculative.

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?

  • Methodology : Re-evaluate computational parameters (e.g., basis sets, solvation models). Validate with hybrid methods (e.g., MD simulations combined with QM/MM). Cross-check with spectral databases (e.g., NIST Chemistry WebBook) for alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.